molecular formula C13H12FNO B178805 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile CAS No. 105942-05-0

2-Fluoro-4-(4-oxocyclohexyl)benzonitrile

Cat. No.: B178805
CAS No.: 105942-05-0
M. Wt: 217.24 g/mol
InChI Key: GBYZVKIAPCSUIW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-oxocyclohexyl)benzonitrile is a fluorinated aromatic nitrile compound featuring a benzonitrile core substituted with a fluorine atom at the 2-position and a 4-oxocyclohexyl group at the 4-position.

Properties

CAS No.

105942-05-0

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

2-fluoro-4-(4-oxocyclohexyl)benzonitrile

InChI

InChI=1S/C13H12FNO/c14-13-7-10(1-2-11(13)8-15)9-3-5-12(16)6-4-9/h1-2,7,9H,3-6H2

InChI Key

GBYZVKIAPCSUIW-UHFFFAOYSA-N

SMILES

C1CC(=O)CCC1C2=CC(=C(C=C2)C#N)F

Canonical SMILES

C1CC(=O)CCC1C2=CC(=C(C=C2)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications References
2-Fluoro-4-(4-oxocyclohexyl)benzonitrile 2-F, 4-(4-oxocyclohexyl) ~219.24* Potential pharmaceutical intermediate -
4-(4-Oxocyclohexyl)benzonitrile 4-(4-oxocyclohexyl) 199.25 Boiling point: 367.3°C; Density: 1.12 g/cm³
2-Fluoro-4-(trifluoromethyl)benzonitrile 2-F, 4-CF₃ 189.11 Melting point: 103–105°C; Used in synthesis
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) 4-(trans-4-pentylcyclohexyl) 255.40 Liquid crystal intermediate
2-Fluoro-4-(4-fluorophenyl)benzonitrile 2-F, 4-(4-fluorophenyl) 215.20 High-purity pharmaceutical intermediate
2-Fluoro-4-(dioxaborolan-2-yl)benzonitrile 2-F, 4-boronic ester 247.12 Suzuki coupling reagent

*Estimated based on molecular formula C₁₃H₁₁FNO.

Key Observations :

Trifluoromethyl (CF₃) substitution (as in 2-Fluoro-4-(trifluoromethyl)benzonitrile) increases electronegativity and thermal stability (melting point: 103–105°C) but reduces hydrogen-bonding capacity relative to the ketone-containing target compound .

Biological and Pharmaceutical Relevance :

  • Compounds with fluorine and nitrile groups (e.g., 2-Fluoro-4-(4-fluorophenyl)benzonitrile) are prevalent in drug discovery due to their metabolic stability and binding affinity .
  • The oxocyclohexyl group may mimic cyclic ketone motifs in enzyme inhibitors, as seen in DGAT2 inhibitors (e.g., DGAT2-iJ, ), where ketone-containing structures modulate lipid metabolism pathways .

Material Science Applications: Alkyl-substituted analogs like PCH5 are used in liquid crystal displays due to their rigid cyclohexyl-benzonitrile core and alkyl chain-induced mesophase behavior .

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